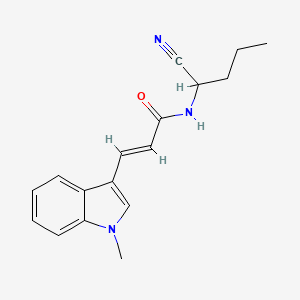![molecular formula C13H10N2OS B2666168 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one CAS No. 852218-17-8](/img/structure/B2666168.png)
3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one is a chemical compound with the CAS Number: 852218-17-8 . It has a molecular weight of 242.3 . The IUPAC name for this compound is 3-methyl-2-sulfanylbenzo[g]quinazolin-4(3H)-one .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones can be achieved by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is transition metal and external oxidant free, and it has good functional group tolerance .Molecular Structure Analysis
The InChI code for 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one is 1S/C13H10N2OS/c1-15-12(16)10-6-8-4-2-3-5-9(8)7-11(10)14-13(15)17/h2-7H,1H3,(H,14,17) .Chemical Reactions Analysis
The control experiment revealed that the thiol substrate could promote the dehydroaromatization step . This suggests that the thiol substrate plays a crucial role in the chemical reactions involving 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one.科学研究应用
Antimicrobial Activity
3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one: has been studied for its antimicrobial properties. Researchers have synthesized derivatives of this compound and tested them against various bacterial and fungal strains. The results indicate significant antimicrobial activity, making it a promising candidate for developing new antibiotics .
Anticancer Research
This compound has also been explored for its potential in anticancer therapy. Studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, such as HCT116 colon cancer cells . These findings suggest that 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one could be a valuable lead compound in the development of new anticancer drugs.
Anti-inflammatory Applications
Research has indicated that 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one may possess anti-inflammatory properties. This is particularly relevant in the treatment of chronic inflammatory diseases. The compound’s ability to inhibit specific inflammatory pathways could lead to the development of new anti-inflammatory medications .
Antioxidant Properties
The antioxidant potential of 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one has been a subject of interest. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. This compound’s antioxidant activity could be harnessed in developing therapies aimed at mitigating oxidative damage .
Enzyme Inhibition
3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one: has been investigated for its ability to inhibit certain enzymes. Enzyme inhibitors are valuable in treating diseases where enzyme activity is dysregulated. For instance, this compound could be used to develop inhibitors for enzymes involved in cancer progression or metabolic disorders .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one . Neuroprotective agents are essential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Preliminary studies suggest that this compound may help protect neurons from damage, potentially leading to new treatments for these conditions .
Antiviral Activity
The antiviral potential of 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one is another area of research. Compounds with antiviral properties are crucial in combating viral infections, including those caused by emerging viruses. This compound’s ability to inhibit viral replication could make it a valuable addition to the arsenal of antiviral drugs .
Photodynamic Therapy
Lastly, 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one has been explored for use in photodynamic therapy (PDT). PDT is a treatment that uses light-activated compounds to kill cancer cells. The compound’s unique chemical structure makes it a potential candidate for developing new photosensitizers used in PDT .
These diverse applications highlight the versatility and potential of 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one in scientific research. Each field offers unique opportunities for further exploration and development.
If you have any specific questions or need more detailed information on any of these applications, feel free to ask!
属性
IUPAC Name |
3-methyl-2-sulfanylidene-1H-benzo[g]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-15-12(16)10-6-8-4-2-3-5-9(8)7-11(10)14-13(15)17/h2-7H,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPUJQZCOIHRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC3=CC=CC=C3C=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

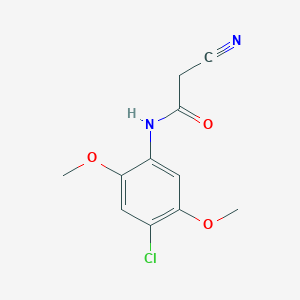

![3-[(2E)-2-(3,5-diimino-1-phenylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2666090.png)
![5-(1,3-benzothiazol-2-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2666092.png)
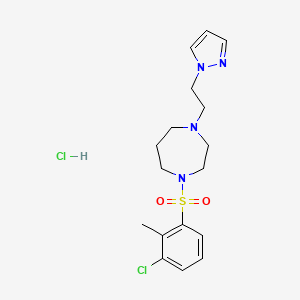
![2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone](/img/structure/B2666096.png)
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2666098.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2666100.png)
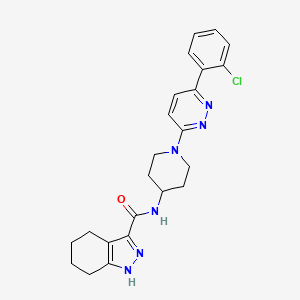
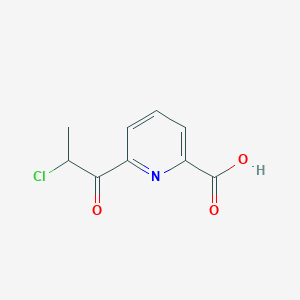

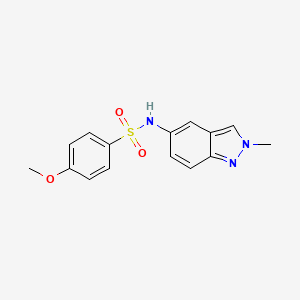
![2-(pyrazine-2-carboxamido)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2666106.png)
